7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Description
7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a pyrrolopyrimidine derivative characterized by a tosyl (p-toluenesulfonyl) group at the 7-position of the bicyclic scaffold. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and nucleoside analogs. The tosyl group enhances electrophilicity at the 7-position, facilitating nucleophilic substitution reactions while also influencing solubility and steric interactions in biological systems .
Properties
IUPAC Name |
7-(4-methylphenyl)sulfonyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9-2-4-10(5-3-9)20(18,19)16-7-6-11-12(16)14-8-15-13(11)17/h2-8H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLRJQMOYGGOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core structure, which can then be further functionalized to introduce the tosyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of the tosyl group makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Aromatic Substitution: The pyrimidine ring can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Suzuki Coupling: This compound can also undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Potassium t-butoxide: Used in the initial cyclocondensation reaction.
Aryl nitriles: Reactants in the formation of the pyrrolo[2,3-d]pyrimidine core.
Palladium catalysts: Commonly used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield various biaryl compounds, while nucleophilic aromatic substitution can introduce different substituents onto the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit anticancer properties. Specifically, compounds related to 7-tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
2. Inhibition of Protein Kinases
The compound serves as a scaffold for the development of inhibitors targeting specific protein kinases. For instance, it has been associated with the synthesis of inhibitors for Janus kinases (JAKs), which play crucial roles in various inflammatory diseases and cancers. The synthesis of such inhibitors has been documented in patents highlighting methods for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield. One notable process involves the reaction of appropriate precursors under controlled conditions to enhance yield and minimize by-products. The methods described in patents indicate improvements over traditional synthesis routes, focusing on ecological and economical advantages .
2. Role as an Intermediate
This compound is often utilized as an intermediate in the synthesis of more complex molecules. Its derivatives are being explored for their potential therapeutic applications, making it a key component in drug discovery processes.
Case Studies
1. Development of JAK Inhibitors
A notable case study involves the development of JAK inhibitors derived from this compound. These inhibitors have shown promise in clinical trials for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The efficacy of these compounds was evaluated through various preclinical models demonstrating their ability to modulate immune responses effectively.
2. Antiviral Research
Another area of exploration includes antiviral applications where derivatives have been tested against viral pathogens. Preliminary studies suggest that modifications to the pyrrolo[2,3-d]pyrimidine core can enhance antiviral activity, warranting further investigation into structure-activity relationships.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Substituent Effects at the 7-Position
Key Compounds :
- 7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (): The cyclopropylmethyl group enhances metabolic stability and selectivity for kinase targets compared to bulkier substituents.
- 7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl) derivatives (): These nucleoside analogs exhibit antiviral activity due to the sugar moiety, contrasting with the synthetic utility of the tosyl group in intermediates.
Comparison :
The tosyl group in 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one acts as a protecting group and leaving group, unlike the cyclopropylmethyl or sugar moieties, which directly contribute to target engagement. Tosyl derivatives are more reactive in alkylation or arylation reactions but less biologically active unless further functionalized .
Functional Group Variations at the 4-Position
Key Compounds :
- 4-Amino derivatives (e.g., 2-amino-5-phenethyl-6-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, ): The 4-amino group is critical for hydrogen bonding in kinase inhibitors, such as EGFR and Aurora kinase .
- 4-Oxo derivatives (e.g., 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, ): The 4-oxo group participates in tautomerism, affecting electronic properties and binding modes.
Comparison: The 4-oxo group in this compound lacks the hydrogen-bonding capacity of 4-amino analogs but contributes to planar ring geometry, enhancing π-π stacking interactions in protein binding pockets .
Core Scaffold Modifications
Key Compounds :
- Pyrido[2,3-d]pyrimidinones (–9): The pyrido ring increases rigidity and alters electron distribution, improving anticancer activity in some cases.
Comparison :
The pyrrolo[2,3-d]pyrimidine core in the target compound offers a smaller heterocyclic system compared to pyrido derivatives, enabling better penetration into hydrophobic binding sites .
Anticancer Activity
- 5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl) analog (): Exhibits potent cytotoxicity (IC₅₀ = 0.8–1.2 µM) against leukemia cells, attributed to halogenated aryl groups.
- 2-Thioxo dihydropyrido derivatives (): Show moderate activity (IC₅₀ = 5–10 µM) due to thione-mediated redox modulation.
Comparison :
this compound itself lacks significant anticancer activity but serves as a precursor for active compounds via functionalization at the 7-position .
Kinase Inhibition
- N4-Cyclohexyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (): Inhibits IKKα with IC₅₀ = 50 nM via dual hydrogen bonding at the 2- and 4-positions.
- PF-06459988 (): A covalent EGFR inhibitor leveraging a chloro substituent for irreversible binding.
Comparison: The tosyl group’s electron-withdrawing nature may reduce affinity for ATP-binding pockets compared to amino or chloro substituents but improves synthetic versatility .
Physicochemical Properties
Data compiled from
Biological Activity
7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H11N3O3S
- Molecular Weight : 273.31 g/mol
- CAS Number : 137278549
Research indicates that this compound acts primarily as an inhibitor of various protein kinases. Its structural features allow it to interact with key enzymes involved in cellular signaling pathways, making it a candidate for targeting diseases such as cancer and autoimmune disorders.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound:
-
Cytotoxicity Against Cancer Cell Lines :
- Compounds related to this scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 29 to 59 µM against different cancer types, with some compounds demonstrating even lower IC50 values in the nanomolar range against specific targets such as EGFR and Her2 .
- Mechanistic Insights :
Kinase Inhibition
The compound has been identified as a potent inhibitor of several tyrosine kinases:
- Inhibition Profiles : Notably, some derivatives have shown inhibition against kinases such as JAK3 and PAK4, which are implicated in various malignancies and inflammatory diseases. For instance, one study reported IC50 values of 2.7 nM for PAK4 inhibition .
Research Findings
| Study | Compound | Target | IC50 (nM) | Observations |
|---|---|---|---|---|
| 5k | EGFR | 40 | Induces apoptosis via caspase activation | |
| 5n | PAK4 | 2.7 | Arrests cell cycle at G0/G1 phase | |
| Various | Multiple Kinases | <100 | Broad anticancer activity observed |
Case Studies
- Case Study on Cell Cycle Arrest :
- Apoptosis Induction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
